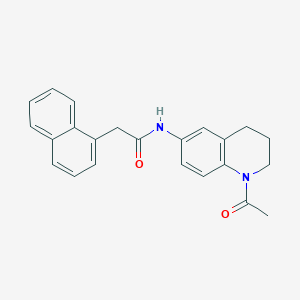

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide, also known as AQ-RA 741, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the quinoline family and has been found to possess a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

Certain derivatives of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide, which include the structural motif of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide, have been synthesized and evaluated for their antiproliferative activities against a range of human cancer cell lines. One particular compound demonstrated significant cytotoxicity against nasopharyngeal carcinoma cell lines without affecting peripheral blood mononuclear cells at concentrations up to 50 μM, highlighting its potential for cancer therapy (I‐Li Chen et al., 2013).

Crystal Structure Studies

Research on quinoline derivatives with amide bonds, closely related to the compound , has focused on their structural characteristics, including the formation of co-crystals and salts. These studies are crucial for understanding the compound's interactions and stability, which could have implications in materials science and pharmaceutical formulation (A. Karmakar et al., 2009).

Catalyst Development

Quinoline derivatives have also been explored in the context of catalyst development. For example, the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction demonstrates the versatility of quinoline-based compounds in facilitating chemical transformations. This opens up possibilities for their use in industrial chemical processes and synthetic organic chemistry (S. Facchetti et al., 2016).

Chemosensor Development

The development of chemosensors based on naphthalene-quinoline conjugates for detecting metal ions like Al3+ and Cu2+ showcases another fascinating application. These compounds exhibit changes in fluorescence upon binding to specific ions, which can be utilized for environmental monitoring, biological imaging, and the study of cellular processes (Ankita Roy et al., 2016); (Juyoung Chae et al., 2019).

Luminescent Properties and Lanthanide Complexes

The synthesis and characterization of novel aryl amide type ligands and their lanthanide complexes, including those based on naphthalene-quinoline structures, have been studied for their luminescent properties. Such complexes have potential applications in materials science, including as components in optoelectronic devices and sensors (Wei-Na Wu et al., 2006).

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-16(26)25-13-5-9-19-14-20(11-12-22(19)25)24-23(27)15-18-8-4-7-17-6-2-3-10-21(17)18/h2-4,6-8,10-12,14H,5,9,13,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWVNPAXDVQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(naphthalen-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2580097.png)

![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2580099.png)

![9-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one](/img/structure/B2580101.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2580102.png)

![(2-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2580103.png)

![N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2580107.png)

![2-[2-(4-Ethoxyphenyl)hydrazinylidene]propanediamide](/img/structure/B2580110.png)

![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)

![7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2580116.png)

![8-Methoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2580117.png)

![2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2580118.png)